molecular formula C16H26N2O3 B5315839 6-[(4-ETHYLPIPERAZINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-[(4-ETHYLPIPERAZINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B5315839
M. Wt: 294.39 g/mol
InChI Key: SPNVUIHLKRQAEW-UHFFFAOYSA-N
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Description

6-[(4-Ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a cyclohexene ring substituted with an ethylpiperazino carbonyl group and two methyl groups, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

6-(4-ethylpiperazine-1-carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-17-5-7-18(8-6-17)15(19)13-9-11(2)12(3)10-14(13)16(20)21/h13-14H,4-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNVUIHLKRQAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CC(=C(CC2C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylcyclohexene with ethylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Benzene or toluene

    Temperature: 60-80°C

    Catalyst: Palladium or platinum-based catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity 3,4-dimethylcyclohexene and ethylpiperazine

    Reaction Conditions: Optimized temperature and pressure settings to maximize yield

    Purification: Crystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

6-[(4-Ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the ethylpiperazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Ketones or carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-[(4-Ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets in the body. The ethylpiperazino group is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The compound may also influence various signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Ethylpiperazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexene ring, which may confer distinct pharmacological properties compared to other similar compounds

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